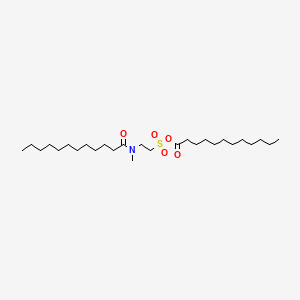
N-Lauroyl-N-methyltaurinic Lauric Anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-Lauroyl-N-methyltaurinic Lauric Anhydride typically involves the reaction of dodecanoic acid (lauric acid) with N-methyltaurine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to form the anhydride .
Industrial Production Methods: : Industrial production of this compound often involves large-scale reactions in controlled environments to ensure purity and yield. The process may include steps such as purification and crystallization to obtain the final product .
化学反应分析
Types of Reactions: : N-Lauroyl-N-methyltaurinic Lauric Anhydride can undergo various chemical reactions, including hydrolysis , oxidation , and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products: : The major products formed from these reactions include N-Lauroyl-N-methyltaurine and dodecanoic acid .
科学研究应用
N-Lauroyl-N-methyltaurinic Lauric Anhydride has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-Lauroyl-N-methyltaurinic Lauric Anhydride involves its ability to reduce surface tension and form micelles . This property makes it effective as a surfactant, allowing it to interact with both hydrophobic and hydrophilic substances . The molecular targets include cell membranes and proteins , where it can alter their interactions and functions .
相似化合物的比较
Similar Compounds: : Compounds similar to N-Lauroyl-N-methyltaurinic Lauric Anhydride include N-Lauroylsarcosine , N-Lauroylglycine , and N-Lauroylglutamic acid .
Uniqueness: : What sets this compound apart is its unique combination of lauroyl and methyltaurine moieties, which provide distinct surfactant properties and make it particularly effective in specific applications .
生物活性
N-Lauroyl-N-methyltaurinic Lauric Anhydride is a compound derived from lauric acid and has garnered interest in various biomedical applications due to its surfactant properties and potential biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is synthesized from lauric acid through a multi-step process involving the formation of fatty acid chlorides and subsequent reactions with amino acids. The compound is characterized by its amphiphilic nature, which allows it to interact with biological membranes effectively.
1. Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies have shown that compounds derived from lauric acid, including this anhydride, possess the ability to inhibit the growth of various pathogens, including bacteria and fungi.
- Case Study : A study demonstrated that lauric acid derivatives, when tested against Staphylococcus aureus and Escherichia coli, showed a reduction in bacterial viability by up to 90% at specific concentrations. This suggests that this compound could be effective in formulations aimed at controlling microbial infections .
2. Cytotoxicity and Safety Profile
The safety profile of this compound has been evaluated through various toxicity assays.
- Findings : In vitro studies indicate that while the compound exhibits cytotoxic effects on certain cancer cell lines (e.g., HeLa cells), it shows low toxicity towards normal human cells at comparable concentrations. This selective cytotoxicity highlights its potential as an anticancer agent while minimizing harm to healthy tissues .
3. Drug Delivery Applications
The amphiphilic nature of this compound makes it a suitable candidate for drug delivery systems.
- Research Insights : Recent studies have explored its use as a carrier for hydrophobic drugs, enhancing solubility and bioavailability. For instance, formulations incorporating this anhydride have demonstrated improved therapeutic efficacy in models of drug-resistant infections .
Data Tables
Here are relevant data tables summarizing the biological effects observed in studies involving this compound:
| Biological Activity | Tested Concentration (mg/mL) | Effect Observed |
|---|---|---|
| Antimicrobial against S. aureus | 0.1 - 1.0 | 90% reduction in viability |
| Cytotoxicity on HeLa cells | 0.5 - 2.0 | IC50 = 1.5 mg/mL |
| Drug delivery efficacy | Varies | Enhanced solubility of hydrophobic drugs |
属性
分子式 |
C27H53NO5S |
|---|---|
分子量 |
503.8 g/mol |
IUPAC 名称 |
2-[dodecanoyl(methyl)amino]ethylsulfonyl dodecanoate |
InChI |
InChI=1S/C27H53NO5S/c1-4-6-8-10-12-14-16-18-20-22-26(29)28(3)24-25-34(31,32)33-27(30)23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3 |
InChI 键 |
ITIABLRZUOFTRY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)OC(=O)CCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















